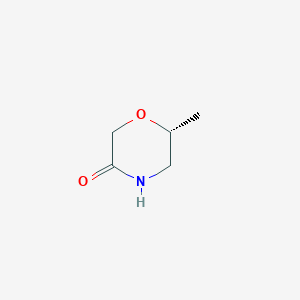

(6R)-6-methylmorpholin-3-one

描述

Chiral Morpholinones as Privileged Scaffolds in Organic Synthesis

Chiral morpholines and their derivatives, including morpholinones, are recognized as "privileged scaffolds" in medicinal chemistry and organic synthesis. thieme-connect.comresearchgate.net This designation stems from their frequent appearance in a wide array of biologically active compounds and their utility as versatile synthetic intermediates. researchgate.netthieme-connect.de The morpholine (B109124) ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, provides a robust framework that can be functionalized in various ways. wikipedia.org The introduction of chirality into this scaffold dramatically increases its value, allowing for the synthesis of enantiomerically pure molecules, which is crucial for pharmaceutical applications. researchgate.netrsc.org Chiral morpholinones serve as key building blocks for creating more complex molecules with specific stereochemistry, influencing their biological activity and efficacy. researchgate.netrsc.org

Significance of Enantiopure (6R)-6-Methylmorpholin-3-one in Stereoselective Transformations

The enantiopure compound this compound is a specific stereoisomer that has garnered attention for its role in stereoselective transformations. The "6R" designation specifies the three-dimensional arrangement of the methyl group at the 6th position of the morpholinone ring. This defined stereocenter is critical for controlling the stereochemical outcome of reactions in which it participates.

The primary significance of enantiopure this compound lies in its application as a chiral building block. By starting with this enantiomerically pure compound, chemists can introduce a known stereocenter into a target molecule. This is a fundamental strategy in asymmetric synthesis, the branch of chemistry focused on creating chiral molecules in a selective manner. The use of such enantiopure starting materials can simplify complex synthetic routes and ensure the final product has the desired biological activity.

Overview of Research Trajectories for this compound

The synthesis of the broader class of morpholinones has a history rooted in early heterocyclic chemistry. Foundational work in the late 19th and early 20th centuries established the basic methods for constructing the morpholinone core. A significant early method was developed by Knorr in 1899, who synthesized a 4-methyl-2-morpholinone. This and other early methods laid the groundwork for the more sophisticated and stereoselective syntheses that would follow. Over the decades, these initial approaches were refined and expanded upon, leading to a variety of strategies for accessing substituted morpholinones. researchgate.net

The development of methods to synthesize chiral N,O-heterocycles, such as this compound, in an enantiomerically pure form has been a major focus of modern organic synthesis. mdpi.comrsc.org Early approaches often relied on the use of starting materials that were already chiral, sourced from nature's "chiral pool," such as amino acids. researchgate.netrsc.org

More recent advancements have focused on the development of catalytic asymmetric methods. mdpi.comajchem-b.com These strategies employ a small amount of a chiral catalyst to control the stereochemistry of the reaction, allowing for the efficient production of enantiomerically enriched products from achiral starting materials. mdpi.comsnnu.edu.cn Techniques such as asymmetric hydrogenation, intramolecular allylic amidation, and organocatalytic cyclizations have been successfully applied to the synthesis of chiral N,O-heterocycles. rsc.orgrsc.orgajchem-b.com These methods offer greater flexibility and efficiency compared to older techniques and have been instrumental in making compounds like this compound more accessible for research and development. rsc.org

Structure

3D Structure

属性

IUPAC Name |

(6R)-6-methylmorpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-4-2-6-5(7)3-8-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKUDAELDAIZDDT-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(=O)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC(=O)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127958-66-1 | |

| Record name | (6R)-6-methylmorpholin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Research Applications of 6r 6 Methylmorpholin 3 One in Medicinal Chemistry

As a Chiral Building Block in Drug Discovery

The distinct stereochemistry of (6R)-6-methylmorpholin-3-one makes it a valuable chiral building block in the synthesis of single-enantiomer drugs. nih.gov The pharmaceutical industry's demand for such chiral intermediates is on the rise, driven by the need to enhance drug efficacy and specificity. nih.govresearchgate.net The synthesis of complex chiral molecules often starts from non-chiral materials, utilizing chiral catalysts to achieve the desired stereochemistry. nih.govresearchgate.net

Pharmacophore Role in Active Pharmaceutical Ingredients

A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups of a molecule that is responsible for its biological activity. The morpholine (B109124) ring, a core component of this compound, is a recognized pharmacophore in medicinal chemistry. researchgate.netlifechemicals.com This moiety is present in numerous biologically and therapeutically relevant small molecules, including natural products and commercially available drugs. lifechemicals.com The weaker basicity of the morpholine ring compared to structures like piperidine (B6355638) often leads to more favorable physicochemical properties in drug candidates. lifechemicals.com

Synthesis of Complex Chiral Molecules for Therapeutic Applications

The inherent chirality of this compound is leveraged in the synthesis of more complex chiral molecules with potential therapeutic applications. Its rigid structure provides a predictable framework for asymmetric synthesis, enabling the construction of specific stereoisomers of larger molecules.

Chiral 1,2-amino alcohols are privileged scaffolds found in a vast number of natural products and FDA-approved drugs. nih.gov These motifs are crucial building blocks in the pharmaceutical industry. researchgate.net The morpholinone ring, such as that in this compound, can be converted into 1,2-amino alcohols through a two-step protocol. researchgate.netnih.gov This makes this compound a valuable intermediate in the synthesis of these important chiral synthons. researchgate.netnih.govnih.gov

Anti-emetic drugs are used to manage nausea and vomiting, which can be triggered by various stimuli, including chemotherapy, motion sickness, and surgery. wfsahq.org These drugs act on various receptors in the body, including dopamine (B1211576) (D2), serotonin (B10506) (5-HT3), histamine (B1213489) (H1), and muscarinic (M1) receptors. wfsahq.orgsajaa.co.zaderangedphysiology.com Several classes of anti-emetic drugs exist, each with a distinct mechanism of action. derangedphysiology.comnih.gov The morpholine scaffold is a component of some compounds investigated for their anti-emetic properties, suggesting a potential role for this compound as a chiral precursor in the synthesis of novel anti-emetic agents.

| Anti-emetic Drug Classes and their Mechanisms |

| Drug Class |

| Serotonin (5-HT3) Antagonists (e.g., Ondansetron) |

| Dopamine (D2) Antagonists (e.g., Prochlorperazine) |

| Antihistamines (e.g., Cyclizine) |

| Anticholinergics (e.g., Scopolamine) |

| NK-1 Receptor Antagonists (e.g., Aprepitant) |

Tetrahydroisoquinoline alkaloids are a class of naturally occurring compounds with a wide range of biological activities. The synthesis of these complex molecules often involves the use of chiral building blocks to establish the correct stereochemistry. While the direct synthesis of tetrahydroisoquinoline-3-carboxylic acid (Tic), a constrained phenylalanine analogue, has been a focus, the use of chiral morpholinone derivatives as intermediates represents a potential synthetic strategy. researchgate.net The structural features of this compound could be exploited to introduce chirality in the synthesis of specific tetrahydroisoquinoline derivatives.

Scaffold Hopping and Bioisosterism in Medicinal Chemistry

Scaffold hopping and bioisosterism are key strategies in medicinal chemistry for the discovery of novel compounds with improved properties. bhsai.orgnih.gov Scaffold hopping aims to identify molecules with different core structures but similar biological activity, while bioisosterism involves the replacement of a functional group with another that has similar physicochemical properties to enhance potency, selectivity, or pharmacokinetic profiles. uniroma1.itpatsnap.comnih.govresearchgate.net

The morpholine scaffold, present in this compound, can be a starting point for scaffold hopping exercises. dundee.ac.uk By replacing or modifying this core structure, medicinal chemists can explore new chemical space and potentially discover novel drug candidates with improved characteristics. bhsai.orgnih.gov The concept of bioisosterism is also applicable, where the morpholinone ring or its substituents could be replaced with other groups to fine-tune the molecule's properties. patsnap.comnih.govresearchgate.net For instance, replacing a hydrogen atom with fluorine is a common bioisosteric replacement to enhance metabolic stability and potency. patsnap.com

| Drug Design Strategy | Description |

| Scaffold Hopping | Discovering new compounds with different core structures but similar biological activity to a known active molecule. bhsai.orgnih.gov |

| Bioisosterism | Replacing a functional group in a molecule with another group that has similar physical or chemical properties to improve the drug's therapeutic profile. uniroma1.itpatsnap.comnih.gov |

This compound as a Core Scaffold for Structural Modification

Design of Analogues for Improved Pharmacological Profiles

The design of analogues is a critical step in lead optimization, aiming to improve a compound's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. This process often involves making targeted chemical modifications to a lead compound. However, there is a scarcity of published studies that specifically describe the design and synthesis of analogues based on the this compound structure and the subsequent evaluation of their pharmacological profiles.

Computational Approaches in Medicinal Chemistry Design

Computational tools are integral to modern drug discovery, enabling the prediction of molecular interactions and properties, thereby guiding the design of more effective and safer drugs.

Molecular Modeling and in silico Profiling for Lead Optimization

Molecular modeling techniques, such as docking studies, and in silico profiling for absorption, distribution, metabolism, excretion, and toxicity (ADMET) are standard computational methods in lead optimization. These methods allow researchers to predict how a molecule will interact with its biological target and how it will behave within an organism. Despite the utility of these approaches, there are no specific, detailed studies in the available literature that report the application of molecular modeling or comprehensive in silico profiling to a series of compounds derived from the this compound scaffold for the purpose of lead optimization.

Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the drug discovery process. These technologies can analyze vast datasets to identify potential drug candidates, predict their properties, and suggest synthetic routes. The application of AI and ML specifically to the discovery and development of drugs based on the this compound scaffold has not been reported in the scientific literature.

Stereochemical Considerations and Analytical Methodologies in Research

Enantiomeric Purity and Chiral Resolution

Ensuring that a sample of a chiral compound consists of a single enantiomer is paramount in many scientific fields. Enantiomeric excess (ee) is a measure of this purity. The resolution of a racemic mixture—a 50:50 mixture of both enantiomers—is the process of separating these stereoisomers.

Methods for Determination of Enantiomeric Excess

The determination of enantiomeric excess is crucial for quantifying the optical purity of chiral compounds like (6R)-6-methylmorpholin-3-one. heraldopenaccess.us Several analytical techniques are employed for this purpose, each with its own advantages. The most common methods rely on creating a diastereomeric interaction that allows for the differentiation of the enantiomers.

Common chromatographic methods include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which utilize a chiral stationary phase (CSP). uma.esgcms.cz The enantiomers interact differently with the CSP, leading to different retention times and thus separation. Detectors such as UV, fluorescence, or circular dichroism (CD) can be coupled with HPLC for quantification. heraldopenaccess.us

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. nih.gov In the presence of a chiral solvating agent (CSA) or after derivatization with a chiral derivatizing agent (CDA), the enantiomers of this compound would exist in diastereomeric environments. researchgate.net This results in distinct signals for each enantiomer in the NMR spectrum, allowing for the integration of these signals to determine the enantiomeric ratio. nih.govnih.gov

| Method | Principle | Application to this compound |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. | The two enantiomers, (6R) and (6S)-6-methylmorpholin-3-one, would exhibit different retention times, allowing for quantification of the enantiomeric excess in a sample. heraldopenaccess.usuma.es |

| Chiral GC | Separation of volatile enantiomers based on their interaction with a chiral stationary phase, often based on cyclodextrins. gcms.czlibretexts.org | If the compound or a volatile derivative can be made, this method would separate the enantiomers for ee determination. libretexts.orgmit.edu |

| NMR Spectroscopy | Use of a chiral solvating or derivatizing agent to create diastereomeric complexes that have distinct NMR signals. researchgate.net | Protons near the chiral center of each enantiomer would show different chemical shifts, enabling their ratio to be calculated from the signal integrals. nih.gov |

Resolution Techniques for Stereoisomers

When a chemical synthesis produces a racemic mixture of 6-methylmorpholin-3-one (B2507292), various resolution techniques can be employed to isolate the desired (6R) enantiomer. These methods are essential for obtaining enantiomerically pure compounds. nih.gov

Enzymatic kinetic resolution is a highly selective method that utilizes enzymes, such as lipases, which preferentially catalyze a reaction with one enantiomer over the other. nih.govmdpi.com For instance, an enzyme might selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and allowing for their separation based on the difference in their chemical properties. nih.govmdpi.com

Preferential crystallization is another technique applicable to racemic compounds that form conglomerates (a physical mixture of crystals of the pure enantiomers). mdpi.comscilit.com This process involves seeding a supersaturated solution of the racemate with a crystal of the desired enantiomer, in this case this compound, to induce the crystallization of that enantiomer exclusively. researchgate.net

| Technique | Principle | Applicability for this compound |

| Enzymatic Kinetic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing the unreacted enantiomer to be separated. nih.govmdpi.com | A suitable enzyme could be used to selectively transform the (6S)-enantiomer into a different compound, facilitating the isolation of pure this compound. |

| Preferential Crystallization | Inducing the crystallization of a single enantiomer from a supersaturated racemic solution by seeding it with a pure crystal of that enantiomer. researchgate.net | If 6-methylmorpholin-3-one forms a conglomerate, this method could provide an efficient way to isolate the (6R)-enantiomer on a large scale. mdpi.comscilit.com |

| Diastereomeric Salt Formation | Reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by crystallization. | The amine group in the morpholine (B109124) ring could be reacted with a chiral acid (e.g., tartaric acid) to form diastereomeric salts, which could then be separated. |

Structural Elucidation of this compound Derivatives

Confirming the molecular structure and absolute stereochemistry of this compound and its derivatives requires sophisticated analytical techniques capable of providing detailed three-dimensional information.

X-ray Crystallography for Absolute Configuration Assignment

Single-crystal X-ray crystallography is considered the definitive method for determining the absolute configuration of a chiral molecule. wikipedia.orgnih.govnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. For an enantiomerically pure compound like this compound, this analysis can unambiguously establish the spatial arrangement of every atom in the molecule, thus confirming the 'R' configuration at the C6 stereocenter. nih.gov

The determination of absolute configuration relies on the phenomenon of anomalous dispersion. mit.edu The quality of the assignment is often indicated by the Flack parameter; a value close to 0 confirms that the determined stereochemistry is correct. ed.ac.uk While obtaining suitable crystals can be a challenge, the structural information provided is unparalleled. nih.gov

Advanced NMR Spectroscopy for Structural Confirmation

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the covalent structure of this compound derivatives in solution. nih.gov While standard 1D ¹H and ¹³C NMR provide initial information, a suite of 2D NMR experiments is necessary for complete and unambiguous structural assignment, especially for more complex derivatives. nih.govresearchgate.net

Techniques such as COSY (Correlation Spectroscopy) reveal proton-proton couplings, helping to trace the connectivity of the carbon backbone. researchgate.net Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) correlate directly bonded protons and carbons, while HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. nih.gov These experiments together allow for the complete assignment of all proton and carbon signals, confirming the morpholinone ring structure and the position of the methyl group and any other substituents. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations between protons, which is useful for determining relative stereochemistry and conformational preferences in derivatives with multiple chiral centers. nih.gov

| NMR Experiment | Information Provided | Relevance to this compound Derivatives |

| ¹H NMR | Provides information about the chemical environment and number of different types of protons. | Confirms the presence of the methyl group and protons on the morpholinone ring. |

| ¹³C NMR | Shows the number of non-equivalent carbons and their chemical environment. | Verifies the carbon skeleton, including the carbonyl carbon of the lactam and the chiral C6 carbon. |

| COSY | Identifies protons that are coupled to each other (typically through 2-3 bonds). | Establishes the H-C-C-H connectivities within the morpholinone ring. researchgate.net |

| HSQC/HMQC | Correlates protons with the carbons to which they are directly attached. | Assigns specific protons to their corresponding carbons in the molecule's framework. nih.gov |

| HMBC | Shows correlations between protons and carbons separated by 2-3 bonds. | Confirms the overall structure by linking fragments, such as showing the correlation between the methyl protons and the C6 carbon. nih.gov |

| NOESY | Reveals protons that are close to each other in space, regardless of bonding. | Helps determine the relative stereochemistry and preferred conformation of the ring in more complex derivatives. nih.gov |

Future Directions and Emerging Research Areas

Exploration of Novel Catalytic Systems

The development of efficient and selective methods for constructing chiral morpholinones remains a significant area of interest. Future research is increasingly directed towards catalytic systems that are not only highly effective but also environmentally benign.

The synthesis of complex molecules like (6R)-6-methylmorpholin-3-one is progressively being guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources. Traditional multi-step syntheses of morpholinones often involve stoichiometric reagents and harsh reaction conditions, leading to poor atom economy and significant waste generation.

Future approaches are focused on overcoming these limitations through several key strategies:

Catalytic Reactions: The use of catalysts, rather than stoichiometric reagents, is a cornerstone of green chemistry. Research into the asymmetric synthesis of morpholinones is exploring novel organocatalysts and transition-metal complexes that can facilitate high yields and enantioselectivities with low catalyst loading.

Atom Economy: Synthetic methods are being designed to maximize the incorporation of all reactant materials into the final product. One-pot tandem reactions, where multiple transformations occur in a single reaction vessel, are particularly promising for improving atom economy in morpholinone synthesis.

Safer Solvents: Efforts are underway to replace hazardous organic solvents with greener alternatives such as water, ionic liquids, or bio-based solvents. The development of catalysts that are effective in these benign media is a critical research goal.

Renewable Feedstocks: Long-term sustainability will depend on the ability to derive starting materials from renewable sources. Research into converting biomass-derived platform chemicals into chiral amino alcohols, key precursors for this compound, represents a vital future direction.

| Green Chemistry Principle | Application in Morpholinone Synthesis | Potential Impact |

| Prevention | Designing one-pot or tandem reaction sequences to minimize intermediate purification steps. | Reduced solvent waste and energy consumption. |

| Atom Economy | Employing catalytic cyclization reactions that maximize the incorporation of starting material atoms. | Higher efficiency and less chemical waste. |

| Catalysis | Developing highly active and selective asymmetric catalysts (organo- or metal-based) for chiral induction. | Lower energy requirements, higher yields, and reduced use of stoichiometric reagents. |

| Safer Solvents & Auxiliaries | Utilizing water or other environmentally benign solvents for the synthesis. | Reduced environmental impact and improved process safety. |

| Use of Renewable Feedstocks | Synthesizing amino alcohol precursors from biomass-derived sources. | Reduced reliance on petrochemicals and a more sustainable chemical industry. |

Achieving high levels of stereocontrol in the synthesis of a specific enantiomer like this compound is paramount. Asymmetric catalysis is the key to this control, and the use of additives is an emerging strategy to further enhance selectivity and reaction efficiency. Additives can influence a catalytic cycle in numerous ways, such as altering the catalyst's structure, stabilizing transition states, or facilitating catalyst turnover.

In the context of synthesizing chiral morpholinones, research is exploring the following additive effects:

Acid/Base Co-catalysis: The presence of a mild acid or base can significantly accelerate reactions and improve enantioselectivity. For instance, in reactions involving imine intermediates, an acid additive can facilitate imine formation, while a base can assist in subsequent cyclization steps. Studies on the synthesis of related nitrogen-containing heterocycles have shown that acid additives can enhance enantiomeric excess values. mdpi.com

Hydrogen Bonding Additives: Molecules capable of forming hydrogen bonds, such as thioureas, can act as co-catalysts. They can pre-organize substrates or stabilize key transition states through non-covalent interactions, thereby guiding the stereochemical outcome of the reaction. Mechanistic insights into the asymmetric synthesis of morpholines have highlighted that hydrogen-bonding interactions between the substrate and the catalyst are crucial for obtaining high enantiomeric excesses. acs.org

Ionic Additives: Simple salts can influence the reaction environment, affecting catalyst aggregation, solubility, and the ionic strength of the medium, which in turn can have a profound impact on both reaction rate and stereoselectivity.

The systematic screening of different additives in catalytic systems for morpholinone synthesis will likely lead to the discovery of more robust and highly selective transformations, making the production of enantiopure compounds like this compound more efficient and scalable.

Expanded Applications in Materials Science and Chemical Biology

Beyond its role as a synthetic intermediate, the morpholinone core is being explored for its potential in creating advanced materials and novel biological tools. The unique structural and chemical properties of the this compound scaffold make it an attractive candidate for these emerging applications.

Morpholinones are lactones that contain an embedded amine functionality, making them valuable monomers for ring-opening polymerization (ROP). This process can generate functional polymers with precisely controlled structures and properties. Specifically, N-acyl morpholin-2-ones have been shown to undergo organocatalytic ROP to create functionalized poly(aminoesters). nih.govrsc.org These polymers are a class of biodegradable materials with significant potential in biomedical applications. sigmaaldrich.com

The future in this area involves using substituted morpholinones, such as derivatives of this compound, as monomers to introduce specific functionalities and stereochemistry into the polymer backbone.

Biodegradable Polymers: The ester linkage in the resulting polymer backbone is susceptible to hydrolysis, making these materials biodegradable. This is a highly desirable feature for applications in drug delivery, tissue engineering, and temporary medical implants. mdpi.com

Functionalization: The nitrogen atom and the stereocenter of the morpholinone monomer can be used to introduce diverse functional groups. For example, polymerization of an N-Boc-protected morpholinone monomer, followed by deprotection, yields a water-soluble, cationic polymer. nih.govrsc.org Such polymers are of interest for gene delivery applications.

Stereocontrolled Polymers: By using an enantiopure monomer like a derivative of this compound, it is possible to create polymers with a defined tacticity. The stereochemistry of the polymer chain can influence its secondary structure, thermal properties, and degradation profile, leading to materials with highly tailored characteristics.

| Monomer Type | Polymerization Method | Resulting Polymer Class | Key Properties and Potential Applications |

| N-Acyl Morpholin-2-one | Organocatalytic Ring-Opening Polymerization (ROP) | Poly(aminoester) | Biodegradable, functionalizable backbone, potential for drug/gene delivery systems. nih.govnih.gov |

| (S)-3-Benzylmorpholine-2,5-dione | Organocatalytic ROP | Poly(ester amide) | Derived from natural amino acids, biodegradable, forms amphiphilic block copolymers for drug delivery vehicles. nih.gov |

| Chiral Methyl-Substituted Morpholinone | Asymmetric ROP | Stereoregular Poly(aminoester) | Controlled tacticity, potentially unique thermal and degradation properties, advanced biomaterials. |

The morpholine (B109124) ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. nih.govresearchgate.net Its presence can improve the physicochemical properties of a molecule, such as solubility and metabolic stability. nih.gov This makes the this compound core an excellent starting point for designing chemical probes to investigate biological pathways.

A chemical probe is a small molecule designed to interact with a specific biological target (e.g., an enzyme or receptor) in a selective manner, allowing researchers to study its function in cells or organisms. Future research will likely focus on the development of analogues of this compound for this purpose.

Design strategies for such analogues include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and testing the biological activity of the resulting analogues can identify key interactions with a biological target. For example, analogues of the natural product (-)-zampanolide incorporating a morpholine moiety have been synthesized to explore their antiproliferative activity. nih.gov

Enzyme Inhibitors: The morpholinone scaffold can be elaborated to target the active site of specific enzymes. Recently, morpholine-based thiazole (B1198619) derivatives were designed and synthesized as potent inhibitors of carbonic anhydrase II, an enzyme relevant to glaucoma.

Incorporation of Reporter Tags: To visualize or track the interaction of a probe with its target, a reporter group can be attached. This could be a fluorescent dye for imaging, a biotin (B1667282) tag for affinity purification, or a photo-crosslinking group to permanently label the target protein. The morpholinone scaffold provides synthetic handles (e.g., the nitrogen atom) for the straightforward attachment of such tags.

By developing a library of diverse analogues based on the this compound core, researchers can create powerful tools to dissect complex biological processes, validate new drug targets, and ultimately contribute to the development of novel therapeutics.

常见问题

Basic Research Questions

Q. What are the optimal chromatographic conditions for separating (6R)-6-methylmorpholin-3-one from its stereoisomers?

- Methodological Answer : Utilize a variable-size simplex optimization approach to adjust pH, ionic strength, and organic modifier concentration (e.g., propanol) in the mobile phase. Evaluate separation efficiency using the valley-to-peak ratio as the optimization criterion. Robustness testing via partial factorial design (e.g., ±0.1 pH units, ±5% organic solvent) ensures reproducibility .

Q. How can researchers validate the enantiomeric purity of this compound?

- Methodological Answer : Combine chiral stationary-phase HPLC with polarimetric detection. Cross-validate results using nuclear Overhauser effect (NOE) NMR spectroscopy to confirm spatial arrangement of substituents. Consistency in retention times and optical rotation values across batches is critical .

Q. What synthetic routes are most efficient for producing this compound with high enantiomeric excess?

- Methodological Answer : Opt for asymmetric catalysis using chiral ligands (e.g., BINAP derivatives) to control stereochemistry at the C6 position. Monitor reaction progress via LC-MS and optimize parameters (temperature, solvent polarity) to minimize racemization. Purification via recrystallization or simulated moving bed (SMB) chromatography enhances yield .

Advanced Research Questions

Q. How can in silico modeling predict the metabolic stability of this compound in hepatic enzymes?

- Methodological Answer : Perform molecular docking studies with cytochrome P450 isoforms (e.g., CYP3A4) using software like AutoDock Vina. Validate predictions with in vitro microsomal assays, quantifying metabolite formation via UPLC-QTOF-MS. Discrepancies between computational and experimental data may arise from solvent accessibility or protein flexibility .

Q. What strategies resolve contradictions in spectroscopic data for this compound’s tautomeric forms?

- Methodological Answer : Employ dynamic NMR spectroscopy at variable temperatures to detect tautomeric equilibria. Supplement with X-ray crystallography to confirm dominant solid-state conformations. DFT calculations (e.g., B3LYP/6-31G*) model energy barriers between tautomers, reconciling experimental observations .

Q. How does the morpholinone ring’s conformation influence the compound’s bioactivity in enzyme inhibition assays?

- Methodological Answer : Conduct comparative molecular field analysis (CoMFA) to correlate ring puckering (e.g., chair vs. boat conformations) with IC50 values. Synthesize rigid analogs (e.g., bridged morpholinones) to lock specific conformations and assess activity changes. Statistical models (e.g., partial least squares regression) quantify steric/electronic contributions .

Q. What experimental designs are suitable for studying this compound’s adsorption on indoor surfaces relevant to environmental chemistry?

- Methodological Answer : Use microspectroscopic imaging (e.g., ToF-SIMS) to analyze surface interactions under controlled humidity and temperature. Pair with gas chromatography to quantify airborne residues. Factorial designs (e.g., 2³) test variables like surface material, airflow, and compound concentration .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in stability studies of this compound under accelerated degradation conditions?

- Methodological Answer : Apply Arrhenius kinetics to extrapolate degradation rates across temperatures. Use LC-HRMS to identify degradation products (e.g., oxidation at the morpholinone oxygen). Conflicting data may arise from excipient interactions; replicate studies in inert matrices (e.g., silica) isolate compound-specific behavior .

Q. What statistical frameworks are recommended for analyzing dose-response data in pharmacological assays involving this compound?

- Methodological Answer : Fit sigmoidal curves using nonlinear regression (e.g., Hill equation) and calculate EC50/IC50 with 95% confidence intervals. Assess outliers via Grubbs’ test. Mixed-effects models account for inter-experimental variability in multi-lab studies .

Methodological Frameworks

- Research Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses. For example, a study on metabolic pathways should justify novelty relative to existing fluorinated morpholinone literature .

- Data Integrity : Retain raw chromatographic and spectral data for 5–10 years, with metadata documenting instrument parameters and calibration standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。